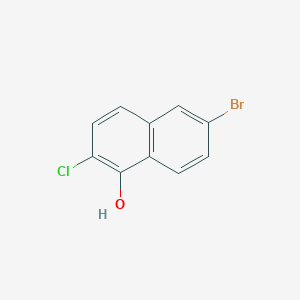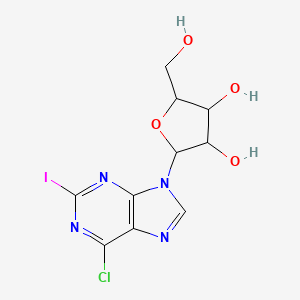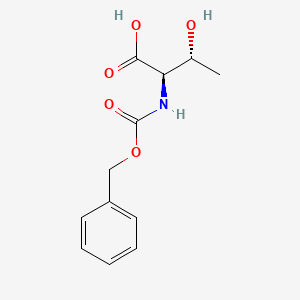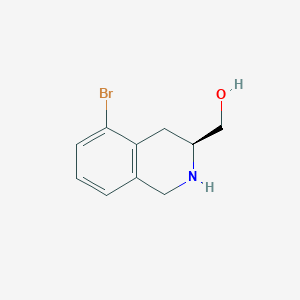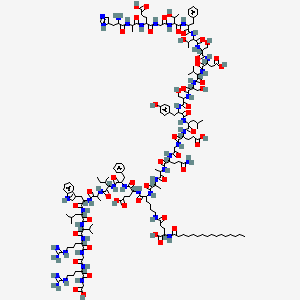
Victoza
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Victoza, known scientifically as liraglutide, is a synthetic analog of human glucagon-like peptide-1 (GLP-1). It is primarily used as an anti-diabetic medication for the treatment of type 2 diabetes and chronic obesity. This compound works by mimicking the action of GLP-1, a hormone that stimulates insulin secretion in response to meals, thereby helping to regulate blood sugar levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Liraglutide is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding the GLP-1 analog into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. The host organisms are then cultured under specific conditions to express the peptide, which is subsequently purified through a series of chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of liraglutide involves large-scale fermentation processes. The recombinant microorganisms are grown in bioreactors, where they produce the peptide in high yields. The fermentation broth is then subjected to downstream processing, including cell lysis, protein extraction, and purification steps such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Liraglutide undergoes several types of chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, which may affect its stability and activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues in the peptide can be substituted to enhance its stability or activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize methionine residues.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are used to reduce disulfide bonds.
Substitution Reactions: Site-directed mutagenesis is employed to substitute specific amino acids.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of liraglutide, as well as peptide analogs with substituted amino acids designed to improve therapeutic efficacy .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, liraglutide is studied for its stability and interactions with various chemical reagents. Research focuses on optimizing its synthesis and improving its stability under different conditions .
Biology
Biologically, liraglutide is used to study the GLP-1 receptor and its role in glucose metabolism. It serves as a model compound for understanding peptide-receptor interactions and the downstream signaling pathways .
Medicine
Medically, liraglutide is extensively researched for its therapeutic effects in type 2 diabetes and obesity. Clinical trials investigate its efficacy, safety, and long-term health outcomes, including its impact on cardiovascular health .
Industry
In the pharmaceutical industry, liraglutide is used as a benchmark for developing new GLP-1 analogs and other peptide-based therapeutics. Its production processes are also studied to improve yield and reduce costs .
Mecanismo De Acción
Liraglutide exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor found on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood sugar levels. Additionally, liraglutide slows gastric emptying and promotes satiety, which helps in weight management .
Comparación Con Compuestos Similares
Similar Compounds
Exenatide: Another GLP-1 analog used for type 2 diabetes.
Dulaglutide: A long-acting GLP-1 receptor agonist.
Semaglutide: A GLP-1 analog with a longer half-life compared to liraglutide.
Uniqueness
Liraglutide is unique due to its specific amino acid modifications, which enhance its stability and prolong its action. Unlike exenatide, which is derived from the saliva of the Gila monster, liraglutide is a synthetic analog, making it more consistent in its effects .
Propiedades
IUPAC Name |
5-[[5-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-6-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDQQAXHVYUZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C172H265N43O51 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3751 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)

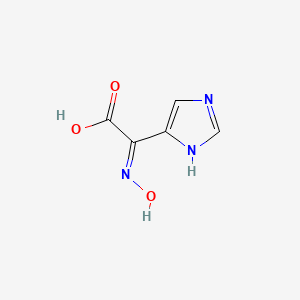
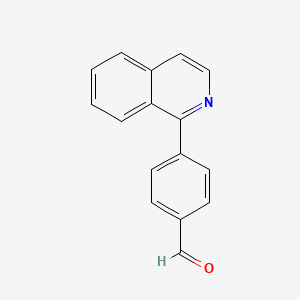
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)

![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
